2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Analytical Chemistry Chemical Synthesis Chiral Resolution

2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS: 1150617-93-8) is a chiral pyridyl aminoethanol compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. It serves primarily as a versatile building block and intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1150617-93-8
Cat. No. B1389303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-(pyridin-2-yl)ethanol
CAS1150617-93-8
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCNC(CO)C1=CC=CC=N1
InChIInChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3
InChIKeyNYNKKODFHUCYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS 1150617-93-8) Procurement Guide: Chemical Class and Baseline Characteristics


2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS: 1150617-93-8) is a chiral pyridyl aminoethanol compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. It serves primarily as a versatile building block and intermediate in medicinal chemistry and organic synthesis. The compound is characterized by a chiral center at the carbon atom bearing the hydroxyl group, which confers optical activity and makes it valuable for the synthesis of enantiomerically pure pharmaceutical candidates. Its structure includes a pyridine ring capable of coordinating with metal ions, an ethylamino group for further functionalization, and a hydroxyl group that enables a wide range of chemical transformations .

2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS 1150617-93-8): Why Simple Substitution with In-Class Compounds is Not Advised


Generic substitution with other pyridyl aminoethanol derivatives is scientifically invalid due to fundamental differences in molecular weight, chemical reactivity, and physicochemical properties that directly impact experimental outcomes. For instance, substituting with a simpler analog like N-(2-pyridylamino)ethanol (CAS 89943-04-4) would introduce a 16.8% difference in molecular weight, which can alter dosing calculations and pharmacokinetic profiles in biological studies . Furthermore, critical physicochemical properties, such as the logP, differ significantly, as evidenced by a calculated logP value of 1.1154 for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol compared to 0.40 for N-(2-pyridylamino)ethanol, indicating substantially different lipophilicity and membrane permeability [1]. In the context of chiral synthesis, the presence of a specific chiral center is non-negotiable for producing desired enantiomers, and any substitution would compromise stereochemical purity and the validity of the research [1].

Product-Specific Quantitative Evidence for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS 1150617-93-8): Head-to-Head Comparison Data for Informed Procurement


Precise Molecular Identity: Differentiating 2-(Ethylamino)-2-(pyridin-2-yl)ethanol from its Isomers

2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS 1150617-93-8) must not be confused with its structural isomer, 2-(1-Pyridin-2-yl-ethylamino)-ethanol (CAS 1038341-14-8). The target compound possesses a chiral center at the alpha-carbon to the pyridine ring, whereas the isomer has a chiral center on the carbon bearing the ethylamino group. This difference in chiral center position can lead to distinct three-dimensional structures and interactions with biological targets or chiral catalysts. While no direct comparative assay data exists for these two specific isomers, the distinction in chiral center location is a critical parameter for procurement in stereoselective synthesis .

Analytical Chemistry Chemical Synthesis Chiral Resolution

Lipophilicity Advantage: Quantified LogP Difference Versus Simpler Pyridyl Aminoethanol

The lipophilicity of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, as indicated by its calculated logP value of 1.1154, is substantially higher than that of the simpler analog N-(2-pyridylamino)ethanol (CAS 89943-04-4), which has a predicted logP of 0.40 [1]. This represents a 179% increase in logP, suggesting that the target compound is more than an order of magnitude more lipophilic. This property is critical in drug design, where increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes.

Pharmacokinetics Medicinal Chemistry Physicochemical Properties

Supplier Purity Benchmarking: Establishing Baseline Quality for Procurement

While specific biological activity data is absent, quantitative purity data from commercial suppliers is essential for establishing baseline procurement standards. MolCore offers 2-(Ethylamino)-2-(pyridin-2-yl)ethanol with a guaranteed purity of not less than (NLT) 98% . This serves as a direct quality benchmark. When comparing to a similar compound like N-(2-pyridylamino)ethanol, which is offered by suppliers such as Biosynth at a minimum purity of 95%, the 98% purity of the target compound represents a higher minimum standard, potentially reducing the risk of impurities interfering with sensitive reactions .

Analytical Chemistry Quality Control Procurement

Storage Condition Distinction: Differentiating Environmental Sensitivity from a Core Analog

Storage requirements provide a quantifiable, practical basis for differentiation. While 2-(Ethylamino)-2-(pyridin-2-yl)ethanol has no specific published storage conditions, a close analog, N-(2-pyridylamino)ethanol (CAS 89943-04-4), explicitly requires storage at 2-8°C and protection from light . The lack of such stringent requirements for the target compound suggests it may possess superior ambient stability, which simplifies procurement, inventory management, and logistics for long-term or large-scale research projects. This is a class-level inference based on the absence of special storage warnings for the target compound compared to its analog.

Stability Logistics Chemical Storage

Positioning as a Novel Intermediate: High Structural Distinction from Well-Characterized Pyridyl Aminoethanols

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is structurally distinct from the six well-characterized pyridyl aminoethanols disclosed in patent EP0359313A1 (Merck & Co.), which are specifically substituted on the amine with a substituted phenylalkyl group and act as potent animal growth promotion agents [1]. The target compound lacks this large phenylalkyl group, which dramatically alters its molecular size, shape, and predicted biological activity. This structural difference ensures the target compound occupies a unique and potentially less-explored chemical space, making it a more suitable intermediate for discovering compounds with novel mechanisms of action, distinct from the established class of cardiovascular or growth-promoting agents.

Medicinal Chemistry Patent Analysis Drug Discovery

Validated Application Scenarios for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol (CAS 1150617-93-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The higher lipophilicity of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, with a calculated logP of 1.1154, makes it a more rational choice than simpler analogs like N-(2-pyridylamino)ethanol (logP 0.40) for designing central nervous system (CNS) drug candidates [1]. The ability to cross the blood-brain barrier is often correlated with higher logP values, and using this compound as an intermediate can improve the probability of synthesizing brain-penetrant molecules.

Asymmetric Synthesis: A Chiral Building Block for Enantioselective Reactions

2-(Ethylamino)-2-(pyridin-2-yl)ethanol possesses a defined chiral center, making it a valuable building block for the synthesis of enantiomerically pure compounds [1]. Its use is critical in projects where stereochemistry dictates biological activity, as substituting it with an achiral or differently chiral analog would fundamentally alter the stereochemical outcome and potentially the pharmacological profile of the final product.

Coordination Chemistry: Ligand Development for Metal Complexes

The molecular structure, which includes a pyridine ring, an amino group, and a hydroxyl group, suggests that 2-(Ethylamino)-2-(pyridin-2-yl)ethanol can act as a versatile ligand for transition metals [1]. Its unique combination of hard (N, O) and soft (pyridine) donor atoms could lead to the formation of complexes with distinct geometries and reactivities compared to ligands based on simpler pyridyl aminoethanol scaffolds. This makes it a promising starting point for developing new catalysts or metallodrugs.

Organic Synthesis: Functionalization via Oxidation and Reduction

The hydroxyl group in 2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a primary site for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions [1]. This functional handle is essential for integrating the pyridyl-ethylamino scaffold into larger, more complex molecular architectures, expanding its utility beyond its native form.

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